molecular formula C21H30O5 B023653 15-Methoxypinusolidic acid CAS No. 769928-72-5

15-Methoxypinusolidic acid

Cat. No.: B023653
CAS No.: 769928-72-5
M. Wt: 362.5 g/mol
InChI Key: OREKSZUASHFFQA-OBNOUSFBSA-N
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Description

Prenylamine lactate is a small molecule drug that functions as a voltage-dependent calcium channel blocker. It was initially used for the treatment of angina pectoris but was later withdrawn from the market due to concerns about cardiac arrhythmias . The compound is known for its ability to modulate calcium channels, which play a crucial role in various physiological processes.

Mechanism of Action

Target of Action

15-Methoxypinusolidic acid (15-MPA) is a diterpenoid compound isolated from Biota orientalis . The primary targets of 15-MPA are neuronal cells, specifically rat cortical cells . It has been found to have a neuroprotective effect against staurosporine (STS)-induced neuronal apoptosis .

Mode of Action

15-MPA interacts with its targets by reducing the condensed nuclei and rise in intracellular calcium ([Ca2+]) that accompanies apoptosis induced by STS . It also protects the cellular activity of superoxide dismutase (SOD), an antioxidative enzyme reduced by STS insult . Furthermore, it significantly reduces the overproduction of reactive oxygen species and lipid peroxidation induced by STS .

Biochemical Pathways

15-MPA affects several biochemical pathways. It inhibits the expression of adipogenic genes dependent on peroxisome proliferator-activated receptor gamma (PPARγ) . It also induces significant changes in the expression of genes in the cell cycle pathway . Genes involved in growth arrest and DNA damage were up-regulated, whereas genes involved in cell cycle progression, DNA replication, and cell proliferation were down-regulated .

Result of Action

The result of 15-MPA’s action is the protection of neuronal cells from STS-induced apoptosis . This is achieved by preventing the increase in [Ca2+] and cellular oxidation caused by STS . It also reduces the condensed nuclei that accompany apoptosis induced by STS . In addition, 15-MPA inhibits STS-induced caspase-3/7 activation .

Action Environment

The action of 15-MPA can be influenced by environmental factors. It is known that terpenes, the class of compounds to which 15-MPA belongs, play a key role in the metabolic processes of a wide variety of animals, plants, and microorganisms where they are produced . They serve a variety of purposes in nature, including defense, signaling, and as key agents in metabolic processes .

Biochemical Analysis

Biochemical Properties

15-Methoxypinusolidic acid interacts with several biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS), thereby suppressing nitric oxide generation . This suggests a potential anti-inflammatory effect of this compound on microglial cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it induced apoptosis in murine microglial cells, presumably via inhibition of the cell cycle progression . It also suppressed adipocyte differentiation in a dose-dependent manner, as revealed by lipid droplet formation and expression of adipogenic genes such as adiponectin and aP2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It does not affect mRNA and protein levels of PPARγ, a key adipogenic transcription factor, but significantly attenuates the transcriptional activity of PPARγ . This suggests that this compound suppresses adipocyte differentiation through the inhibition of PPARγ-dependent adipogenic gene expression .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown to reduce the condensed nuclei and rise in [Ca (2+)]i that accompanies apoptosis induced by 100 nM STS .

Metabolic Pathways

It has been suggested that it plays a role in the regulation of nitric oxide production, which is a key component of the body’s inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prenylamine lactate can be synthesized through a multi-step process involving the reaction of 3,3-diphenylpropylamine with lactic acid. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of prenylamine lactate involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Prenylamine lactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Prenylamine lactate has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness: Prenylamine lactate is unique in its dual mechanism of action, combining calcium channel blocking with catecholamine depletion. This dual action distinguishes it from other calcium channel blockers, which primarily focus on calcium channel inhibition .

Properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREKSZUASHFFQA-OBNOUSFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 15-Methoxypinusolidic acid and what are its potential therapeutic benefits?

A1: this compound (15-MPA) is a natural compound originally isolated from the leaves of Biota orientalis, also known as Oriental Arborvitae. [] This plant has a long history of use in traditional medicine. Research suggests that 15-MPA exhibits neuroprotective effects, particularly against glutamate-induced neurotoxicity, which is a key process implicated in various neurological disorders. [, ] Additionally, 15-MPA has shown anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) in microglial cells. []

Q2: How does this compound exert its neuroprotective effects?

A2: While the precise mechanisms are still under investigation, studies suggest that 15-MPA may protect neurons by interfering with the cascade of events triggered by glutamate excitotoxicity. [, ] This could involve modulating intracellular signaling pathways, reducing oxidative stress, or influencing the expression of specific genes involved in neuronal survival. [, ] Further research is needed to fully elucidate the molecular targets and downstream effects of 15-MPA.

Q3: Has this compound been identified in other plant sources besides Biota orientalis?

A3: Yes, this compound has also been isolated from the leaves of Calocedrus microlepic var. formosana. [] This finding suggests that 15-MPA might be present in other related plant species and could be a valuable source for further investigation and potential development.

Q4: Are there any studies investigating the potential of this compound for treating specific diseases?

A4: Although no clinical trials have been conducted yet, in vitro and in vivo studies have shown promising results. For instance, 15-MPA demonstrated a protective effect against staurosporine-induced neurotoxicity in rat cortical cells, suggesting potential applications in neurodegenerative diseases. [] Moreover, research indicates that 15-MPA can suppress adipocyte differentiation by inhibiting PPARγ activity, highlighting its potential in addressing metabolic disorders. []

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Several analytical methods have been employed to characterize and quantify 15-MPA. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of 15-MPA. [, ]
  • High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify 15-MPA in complex mixtures. []
  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify and quantify 15-MPA based on its mass-to-charge ratio. []
  • Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS): Offers high sensitivity and resolution for the precise identification and quantification of 15-MPA in complex matrices. []

Q6: Are there any known interactions of this compound with biological systems beyond its target?

A6: Research on 15-MPA is ongoing, and a comprehensive understanding of its interactions with various biological systems is still under investigation. One study employed oligonucleotide microarray analysis to investigate the genome-wide gene expression changes induced by 15-MPA in microglial BV2 cells. [] This approach can provide insights into the broader biological effects and potential off-target interactions of 15-MPA.

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